REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH3:18].O>CN(C)C=O>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5] |f:1.2.3|
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Name
|
|
Quantity
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25.7 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
23.6 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15.8 mL
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Type
|
reactant
|
Smiles
|
C(C)I
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the solution was stirred for 18 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate (200 ml×3)
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Type
|
WASH
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Details
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After washing with water and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
the reaction solution was dried with anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
After distilling off the solvent under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OCC)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |